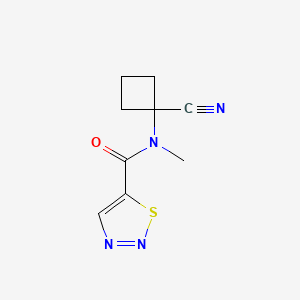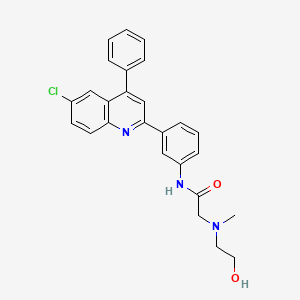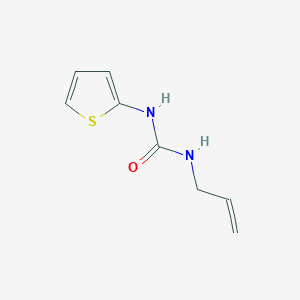![molecular formula C12H9N3O2S B2459833 N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide CAS No. 919860-29-0](/img/structure/B2459833.png)
N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide is a heterocyclic compound that combines the structural features of benzothiazole and isoxazole. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Mechanism of Action
Target of Action
The compound N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide, also known as N-(4-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide, is primarily targeted towards Cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain. The compound has shown significant inhibitory activity against both COX-1 and COX-2 .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting the COX enzymes, the compound disrupts the conversion of arachidonic acid to prostaglandins. This disruption leads to a decrease in the production of prostaglandins, which are responsible for mediating inflammation and pain.
Result of Action
The primary result of the compound’s action is a reduction in inflammation and pain . By inhibiting the COX enzymes and disrupting the production of prostaglandins, the compound effectively reduces the symptoms associated with inflammation.
Biochemical Analysis
Biochemical Properties
Compounds with a benzothiazole ring have been found to interact with various enzymes, proteins, and other biomolecules . For instance, benzothiazole derivatives have shown inhibitory activity against M. tuberculosis
Cellular Effects
Benzothiazole derivatives have been found to exhibit antimicrobial, antifungal, and antitumor activities , suggesting that they may influence various cellular processes
Molecular Mechanism
The molecular mechanism of action of N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide is not fully elucidated. Benzothiazole derivatives have been found to inhibit the growth of M. tuberculosis , suggesting that they may interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression
Preparation Methods
The synthesis of N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through various methods, including the reaction of 2-aminothiophenol with carboxylic acids or their derivatives.
Isoxazole Ring Formation: The isoxazole ring is usually formed via cyclization reactions involving hydroxylamine and β-keto esters.
Coupling Reactions: The final step involves coupling the benzothiazole and isoxazole rings through amide bond formation, often using reagents like carbodiimides or other coupling agents.
Chemical Reactions Analysis
N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: The compound is used in biological assays to investigate its effects on various cellular pathways and targets.
Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide can be compared with other similar compounds:
Similar Compounds: Compounds like N-(benzo[d]thiazol-2-yl)-2-phenylacetamide and N-(benzo[d]thiazol-2-yl)-2-morpholinoacetamide share structural similarities.
Uniqueness: The presence of both benzothiazole and isoxazole rings in this compound provides unique biological activities and chemical properties.
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2S/c1-7-3-2-4-9-10(7)14-12(18-9)15-11(16)8-5-6-13-17-8/h2-6H,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUGBIRZNWNCOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2459751.png)


![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2459755.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxy-5-nitrobenzamide](/img/structure/B2459756.png)
![[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl benzoate](/img/structure/B2459760.png)
![1-[(3,5-Difluorophenyl)methyl]-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one](/img/structure/B2459762.png)







